1-Benzyl-4-((methylamino)methyl)piperidin-4-ol
Overview
Description
1-Benzyl-4-((methylamino)methyl)piperidin-4-ol is a chemical compound with the molecular formula C14H22N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-4-((methylamino)methyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with the CCR5 receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The blockade of the CCR5 receptor by this compound prevents the entry of HIV-1 into cells .
Pharmacokinetics
The presence of two or more lipophilic groups in the compound, another common feature of ccr5 antagonists, may influence its adme properties .
Result of Action
The result of the action of this compound is the prevention of HIV-1 infection. Heterozygotes do become infected, but progress more slowly to AIDS and respond better to treatment .
Biochemical Analysis
Biochemical Properties
It is known that piperidin-4-ol derivatives have been evaluated for potential treatment of HIV . These compounds have been found to exhibit antagonistic activities against the chemokine receptor CCR5, a coreceptor essential for HIV-1 entry
Cellular Effects
It is known that CCR5 antagonists, including piperidin-4-ol derivatives, can prevent cells from becoming infected with HIV-1 strains in vitro . This suggests that 1-Benzyl-4-((methylamino)methyl)piperidin-4-ol may have similar effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed that CCR5 antagonists, including piperidin-4-ol derivatives, anchor to the CCR5 receptor via a strong salt-bridge interaction . This interaction may inhibit or activate enzymes and cause changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-((methylamino)methyl)piperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the catalytic hydrogenation of pyridine derivatives.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Addition of the Methylamino Group: The methylamino group is added through a reductive amination reaction, where formaldehyde and methylamine are used as reagents.
Hydroxylation: The final step involves the hydroxylation of the piperidine ring to introduce the hydroxyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-((methylamino)methyl)piperidin-4-ol undergoes various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-Benzyl-4-((methylamino)methyl)piperidin-4-ol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-Benzyl-4-((methylamino)methyl)piperidin-4-ol is unique due to the presence of both a benzyl group and a methylamino group on the piperidine ring, along with a hydroxyl group at the 4-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-benzyl-4-(methylaminomethyl)piperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-15-12-14(17)7-9-16(10-8-14)11-13-5-3-2-4-6-13/h2-6,15,17H,7-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXZHEYBDRVIDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCN(CC1)CC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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